
4-bromo-6-(difluoromethoxy)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-(difluoromethoxy)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with bromine and difluoromethoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-(difluoromethoxy)-1H-benzimidazole typically involves the bromination of a suitable benzimidazole precursor followed by the introduction of the difluoromethoxy group. One common method includes:
Bromination: The benzimidazole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of Difluoromethoxy Group: The brominated intermediate is then reacted with a difluoromethoxy reagent, such as difluoromethyl ether, under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Bromo-6-(difluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products:
Substitution: Amino or thio-substituted benzimidazoles.
Oxidation/Reduction: Various oxidized or reduced benzimidazole derivatives.
Coupling: Complex biaryl or heteroaryl compounds.
科学研究应用
Medicinal Chemistry: It has shown promise as a scaffold for developing anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and OLEDs.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
作用机制
The mechanism of action of 4-bromo-6-(difluoromethoxy)-1H-benzimidazole depends on its specific application:
Anticancer Activity: It may inhibit key enzymes or signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity: The compound can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Material Science: Its electronic properties facilitate charge transport in organic electronic devices.
相似化合物的比较
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline : Similar in structure but with a quinoline core.
- 4-Bromo-6-(difluoromethoxy)nicotinonitrile : Similar substituents but with a nicotinonitrile core.
- Thiazole Derivatives : Different core structure but similar biological activities.
Uniqueness: 4-Bromo-6-(difluoromethoxy)-1H-benzimidazole stands out due to its unique combination of bromine and difluoromethoxy substituents on the benzimidazole core, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
属性
分子式 |
C8H5BrF2N2O |
|---|---|
分子量 |
263.04 g/mol |
IUPAC 名称 |
4-bromo-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H5BrF2N2O/c9-5-1-4(14-8(10)11)2-6-7(5)13-3-12-6/h1-3,8H,(H,12,13) |
InChI 键 |
FWVFEKSIOYPOFB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC=N2)Br)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


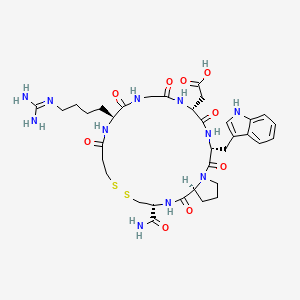
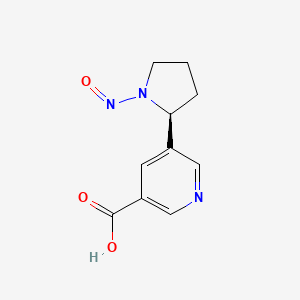

![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
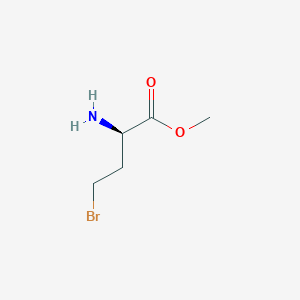

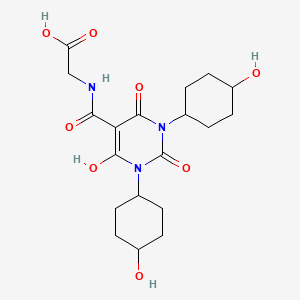
![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
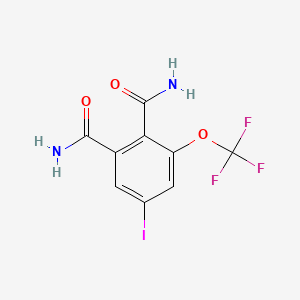
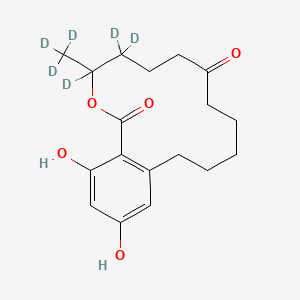

![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)

